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Compound Name:
Methyl 4-butoxy-2-

hydroxybenzoate

CAS No.: 86840-96-2

Cat. No.: B2394278

Get Quote

High-Purity Synthesis & Utilization in Lipophilic Salicylate Scaffolds

Executive Summary
Methyl 4-butoxy-2-hydroxybenzoate (CAS 86840-96-2), also known as Methyl 4-

butoxysalicylate, serves as a critical lipophilic salicylate scaffold in medicinal chemistry and

cosmetic dermatology.[1] Unlike simple salicylates, the 4-butoxy moiety confers enhanced

membrane permeability and alters the electronic properties of the aromatic ring, making it a

privileged building block for:

Dermatological APIs: Lipophilic keratolytic agents and tyrosinase inhibitors.[1]

Metabolic Targets: Precursors for PPAR agonists and GPR40 modulators.[1]

Material Science: Mesogenic cores for liquid crystal pharmaceuticals.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2394278#bc-rfq
https://www.benchchem.com/product/b2394278/docs?utm_src=pdf-body#application-note-methyl-4-butoxy-2-hydroxybenzoate-as-a-pharmaceutical-intermediate
https://pubchem.ncbi.nlm.nih.gov/compound/287064
https://pubchem.ncbi.nlm.nih.gov/compound/287064
https://pubchem.ncbi.nlm.nih.gov/compound/287064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide details the regioselective synthesis of this intermediate, overcoming the challenge of

differentiating between the 2-hydroxyl and 4-hydroxyl groups, and outlines its downstream

utility in drug discovery.[1]

Chemical Profile & Properties[1][2][3][4][5][6]
Property Specification

IUPAC Name Methyl 4-butoxy-2-hydroxybenzoate

CAS Number 86840-96-2

Molecular Formula C₁₂H₁₆O₄

Molecular Weight 224.25 g/mol

Appearance
White to off-white crystalline powder or low-

melting solid

LogP (Predicted) ~3.8 (High Lipophilicity)

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

Water

Key Functional Groups Phenol (C2), Ester (Methyl), Alkoxy ether (C4)

Synthetic Utility & Mechanism
The synthesis of Methyl 4-butoxy-2-hydroxybenzoate relies on the regioselective alkylation

of Methyl 2,4-dihydroxybenzoate (Resorcinol mono-methyl carboxylate).

The Chelation Effect (Mechanistic Insight)
Success depends on exploiting the intramolecular hydrogen bond between the C2-hydroxyl

group and the carbonyl oxygen of the ester.[1]

C2-OH: Strong H-bond donor to the carbonyl.[1] This "locks" the proton, raising its pKa

significantly (>10).[1]

C4-OH: Free phenolic hydroxyl.[1] pKa ~8–9.[1]
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Result: Using a mild base (e.g., Potassium Carbonate or Cesium Bicarbonate) selectively

deprotonates the C4-OH, allowing exclusive alkylation at the 4-position without protecting the

2-position.

Visualizing the Pathway
The following diagram illustrates the regioselective synthesis and downstream applications.
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Figure 1: Synthetic workflow for Methyl 4-butoxy-2-hydroxybenzoate, highlighting the

divergence into multiple pharmaceutical classes.

Experimental Protocols
Protocol A: Regioselective Synthesis of Methyl 4-
butoxy-2-hydroxybenzoate
Objective: Synthesize the target intermediate with >95% regioselectivity (avoiding 2,4-

dialkylation).

Reagents:

Methyl 2,4-dihydroxybenzoate (1.0 eq)

1-Bromobutane (1.1 eq)[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2394278/docs?utm_src=pdf-body-img#application-note-methyl-4-butoxy-2-hydroxybenzoate-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2394278/docs?utm_src=pdf-body#application-note-methyl-4-butoxy-2-hydroxybenzoate-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2394278/docs?utm_src=pdf-body#application-note-methyl-4-butoxy-2-hydroxybenzoate-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b2394278/docs?utm_src=pdf-body#application-note-methyl-4-butoxy-2-hydroxybenzoate-as-a-pharmaceutical-intermediate
https://pubchem.ncbi.nlm.nih.gov/compound/287064
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[1]

Acetone (Reagent Grade) or Acetonitrile (for faster kinetics)

Step-by-Step Methodology:

Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet,

and magnetic stir bar.

Dissolution: Add Methyl 2,4-dihydroxybenzoate (10 g, 59.5 mmol) and anhydrous Acetone

(100 mL). Stir until dissolved.

Base Addition: Add K₂CO₃ (12.3 g, 89.2 mmol) in a single portion. The suspension may turn

slight yellow.[1]

Alkylation: Add 1-Bromobutane (7.0 mL, 65.4 mmol) dropwise via syringe over 10 minutes.

Reflux: Heat the mixture to reflux (approx. 60°C internal temp) for 6–8 hours.

Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2).[1] The starting material (lower Rf)

should disappear; the mono-alkylated product (higher Rf) should appear.[1] If a very high

Rf spot appears, it is the bis-alkylated impurity (over-reaction).[1]

Workup: Cool to room temperature. Filter off the inorganic salts (KBr, unreacted K₂CO₃).[1]

Rinse the filter cake with acetone.[1]

Concentration: Evaporate the filtrate under reduced pressure to yield a crude oil/solid.

Purification: Recrystallize from minimal hot Methanol or Ethanol. Alternatively, purify via silica

gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Yield Expectation: 85–92% Purity Target: >98% (HPLC)

Protocol B: Hydrolysis to 4-Butoxysalicylic Acid (API
Precursor)
Objective: Convert the ester to the free acid for coupling reactions.[1]
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Dissolution: Dissolve Methyl 4-butoxy-2-hydroxybenzoate (5 g) in THF (25 mL) and

Methanol (10 mL).

Saponification: Add Lithium Hydroxide monohydrate (2.0 eq) dissolved in Water (10 mL).

Reaction: Stir at 40°C for 4 hours.

Acidification: Concentrate to remove organics.[1] Acidify the aqueous residue with 1M HCl to

pH 2.[1] The product will precipitate as a white solid.[1]

Isolation: Filter, wash with water, and dry in a vacuum oven at 45°C.

Analytical Validation (QC)
To ensure the intermediate meets pharmaceutical standards, the following parameters must be

verified.

Test Method Acceptance Criteria

Identity (NMR) ¹H NMR (400 MHz, CDCl₃)

δ 10.9 (s, 1H, 2-OH, chelated),

7.7 (d, 1H, H-6), 6.4 (m, 2H, H-

3/H-5), 3.9 (s, 3H, OMe), 3.98

(t, 2H, O-CH₂).[1]

Purity (HPLC)
C18 Column, ACN/Water

Gradient
>98.0% Area

Regio-Isomer HPLC / NMR
<0.5% of 2-butoxy isomer or

2,4-dibutoxy impurity.[1]

Residual Solvent GC-Headspace
Acetone < 5000 ppm (ICH

Q3C)

Note on NMR: The diagnostic peak is the phenolic proton at 10.9 ppm.[1] If alkylation occurred

at the 2-position, this downfield shift (caused by H-bonding) would disappear.[1]
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Hazards: Methyl 4-butoxy-2-hydroxybenzoate is an ester derivative and may cause

skin/eye irritation.[1] 1-Bromobutane is flammable and an alkylating agent.[1]

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle alkyl halides in a fume

hood.

Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from

moisture (to prevent hydrolysis).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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